2-(2-Chlorobenzyl)amino-1-methylethanol
Description
2-(2-Chlorobenzyl)amino-1-methylethanol is a substituted ethanolamine derivative featuring a 2-chlorobenzyl group attached to the amino moiety and a methyl group on the ethanol backbone. The 2-chlorobenzyl group is a common pharmacophore in bioactive molecules, often influencing receptor binding and metabolic stability . The ethanolamine backbone may contribute to solubility in polar solvents, a property critical for drug formulation .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-8(13)6-12-7-9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3 |
InChI Key |
XNTCJVGYFWBECT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2-Chlorobenzyl)amino-1-methylethanol with three related compounds, focusing on molecular properties, functional groups, and applications.
Table 1: Key Properties of this compound and Analogues
Structural and Functional Insights:
2-Chlorobenzyl Bromide (CAS 205.47): Shares the 2-chlorobenzyl group with the target compound but replaces the aminoethanol moiety with a bromide. This enhances electrophilicity, making it a reactive alkylating agent . In contrast, the aminoethanol group in the target compound likely reduces reactivity but improves solubility.
Methylclonazepam (CAS 2899-74-7) :
- While structurally distinct (benzodiazepine core), its 2-chlorophenyl group parallels the 2-chlorobenzyl group in the target compound. The chloro-substituent in both compounds may confer similar steric and electronic effects, influencing binding to biological targets. Methylclonazepam’s high purity (>99%) suggests that chloro-substituted aromatics can be synthesized with minimal impurities under optimized conditions .
2-Aminobenzamide Derivatives: These compounds lack the ethanolamine backbone but share an aromatic amine group. They are utilized in glycosylation studies and glycan analysis via HPLC, highlighting the versatility of amino-aromatic structures in analytical chemistry . The target compound’s aminoethanol group may offer advantages in aqueous solubility compared to these derivatives.
Physicochemical and Application Differences:
- Reactivity: 2-Chlorobenzyl bromide is highly reactive due to its bromide leaving group, whereas the target compound’s aminoethanol group likely stabilizes the molecule, favoring applications requiring prolonged stability.
- Bioactivity: Methylclonazepam’s benzodiazepine core targets CNS receptors, whereas the target compound’s ethanolamine structure may align with adrenergic or histaminergic pathways.
- Analytical Utility: 2-Aminobenzamides are used in glycan mapping via GlycoBase tools, whereas the target compound’s applications remain speculative without direct evidence .
Research Findings and Limitations
- Data Gaps: No direct studies on this compound were found in the evidence, necessitating extrapolation from structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
